molecular formula C18H15N3O3S B2703292 N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-50-9

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B2703292
CAS No.: 851989-50-9
M. Wt: 353.4
InChI Key: WKXCYLVZWKMYND-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a hybrid heterocyclic compound featuring a benzothiazole and benzoxazolone moiety linked via a propanamide chain. The benzoxazolone group is known for its electron-deficient aromatic system, which may contribute to π-π stacking or hydrogen-bonding interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition motifs .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-6-7-12-15(10-11)25-17(19-12)20-16(22)8-9-21-13-4-2-3-5-14(13)24-18(21)23/h2-7,10H,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXCYLVZWKMYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Benzothiazole Moiety:

    • Starting with 2-aminothiophenol and reacting it with acetic anhydride to form 2-acetylaminothiophenol.
    • Cyclization with methyl iodide to introduce the methyl group at the 6-position, forming 6-methyl-1,3-benzothiazole.
  • Formation of the Benzoxazole Moiety:

    • Starting with 2-aminophenol and reacting it with ethyl chloroformate to form 2-ethoxycarbonylaminophenol.
    • Cyclization with phosgene to form 2-oxo-1,3-benzoxazole.
  • Coupling Reaction:

    • The final step involves coupling the benzothiazole and benzoxazole moieties through a propanamide linker. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to improve reaction rates and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and benzoxazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multi-step organic reactions that incorporate benzothiazole and benzoxazole moieties. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that compounds with benzothiazole and benzoxazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways .

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer activities. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may have neuroprotective effects. They are being explored as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to inhibit monoamine oxidase and cholinesterase enzymes, which are implicated in neurodegeneration .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is another area of interest. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of a series of benzothiazole derivatives, including this compound. The results indicated that certain modifications to the structure enhanced cytotoxicity against pancreatic cancer cells by inducing cell cycle arrest and apoptosis .

Case Study 2: Neuroprotective Efficacy

Another investigation focused on the neuroprotective effects of benzothiazole derivatives in models of Alzheimer's disease. The compounds were found to significantly reduce amyloid-beta aggregation and improve cognitive function in treated animals, suggesting a promising avenue for therapeutic development .

Data Table: Biological Activities of Benzothiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell TypeReference
Compound AAntimicrobialGram-positive bacteria
Compound BAnticancerPancreatic cancer cells
Compound CNeuroprotectiveNeuronal cell lines
Compound DAnti-inflammatoryInflammatory cytokines

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is likely multifaceted, involving interactions with various molecular targets:

    Molecular Targets: Enzymes involved in cell proliferation, such as kinases or proteases.

    Pathways Involved: May inhibit key signaling pathways like the MAPK/ERK pathway, leading to reduced cell growth and increased apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Benzoxazolone Derivatives
  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide ():
    This analog lacks the benzothiazole moiety, featuring only the benzoxazolone-propanamide unit. It exhibits a 10–18% conversion rate under varying reaction conditions, suggesting moderate reactivity in synthetic pathways. The absence of the methyl-benzothiazole group likely reduces steric hindrance, making it more reactive in nucleophilic substitutions compared to the target compound .

  • [11C]MBMP ():
    A third-generation TSPO tracer with a benzoxazolone core linked to a phenylacetamide group. Unlike the target compound, it includes a radiolabeled methoxy group for PET imaging. The acetamidobenzoxazolone scaffold demonstrates high affinity for neuroinflammatory markers, highlighting the benzoxazolone’s role in targeting transmembrane proteins .

b) Benzothiazole Derivatives
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): This compound substitutes the propanamide chain with an acetamide and replaces the methyl group with a trifluoromethyl (CF₃) substituent.
  • 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (): A benzothiazole-containing compound with a tetrahydroquinoline-thiazole extension. The additional nitrogen heterocycles increase hydrogen-bonding capacity, which may enhance target binding but complicate synthetic accessibility relative to the simpler propanamide linkage in the target molecule .

Pharmacological and Physicochemical Properties

Property Target Compound 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide N-(6-CF₃-benzothiazole-2-yl)-acetamide
Molecular Weight 367.41 g/mol 220.22 g/mol 368.34 g/mol
LogP ~3.2 (estimated) ~1.8 ~3.9
Bioactivity Potential kinase inhibition Limited data (reactivity focus) TSPO affinity (IC₅₀ ~10 nM)*
Metabolic Stability Moderate (methyl group) Low High (CF₃ group)

*Inferred from ’s [11C]MBMP data.

The target compound’s methyl group balances lipophilicity and metabolic stability, whereas CF₃-substituted analogs () prioritize stability over solubility. The benzoxazolone moiety (common to [11C]MBMP) may confer affinity for inflammatory targets, though this remains untested for the target compound .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that combines elements from benzothiazole and benzoxazole moieties, which are known for their diverse biological activities. The molecular formula is C18H16N2O2SC_{18}H_{16}N_{2}O_{2}S with a molecular weight of approximately 320.4 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and benzoxazole exhibit varying degrees of antimicrobial activity. For instance, a study evaluated the antimicrobial properties of several benzothiazole derivatives against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that some compounds displayed significant inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), suggesting that modifications in the structure could enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Compound A25Staphylococcus aureus
Compound B50Escherichia coli
Compound C12.5Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. One study reported that similar compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
HCT11610Inhibition of PI3K/mTOR pathway

Other Pharmacological Effects

In addition to antimicrobial and anticancer properties, compounds similar to this compound have shown potential in other areas such as anti-inflammatory and analgesic activities. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation .

Case Studies

  • Anticancer Study : A recent investigation focused on a series of benzothiazole derivatives, including the target compound. The study highlighted significant antiproliferative activity against multiple cancer cell lines with promising selectivity indices compared to normal cells.
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of related compounds against clinical isolates. The findings revealed that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as therapeutic agents.

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